N-methyl-2-nitro-N-phenylbenzenesulfonamide
Overview
Description
N-methyl-2-nitro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C13H12N2O4S. It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-nitro-N-phenylbenzenesulfonamide typically involves the nitration of N-methyl-N-phenylbenzenesulfonamide. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and concentration controls .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-methyl-2-amino-N-phenylbenzenesulfonamide.
Substitution: Depending on the nucleophile, products can vary, such as N-methyl-2-nitro-N-alkylbenzenesulfonamide.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
N-methyl-2-nitro-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active sulfonamides.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-nitro-N-phenylbenzenesulfonamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-ethyl-2-nitro-N-phenylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
Uniqueness
N-methyl-2-nitro-N-phenylbenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-nitro-N-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-14(11-7-3-2-4-8-11)20(18,19)13-10-6-5-9-12(13)15(16)17/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMKUMATMNDVHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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